molecular formula C20H28N6O2 B5679070 6-[3-oxo-3-(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)propyl]pyridazin-3(2H)-one

6-[3-oxo-3-(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)propyl]pyridazin-3(2H)-one

Cat. No. B5679070
M. Wt: 384.5 g/mol
InChI Key: XDDVDQMRBPYLCV-UHFFFAOYSA-N
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Description

The compound belongs to a class of substances derived from tropane-spiro-imidazoline and imidazo-pyridine. These compounds have been studied for their pharmacological and chemical properties, including potential as 5-HT3 receptor antagonists and antipsychotic drugs (Whelan et al., 1995); (Tashiro et al., 1989).

Synthesis Analysis

The synthesis of related compounds involves complex processes like dehydrogenation, cyclization, and condensation. For example, a key method for synthesizing derivatives includes the reaction of arylidene-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6Н)-ones with N-alkylazomethine ylides through cycloaddition (Saliyeva et al., 2018).

Molecular Structure Analysis

The structure of these compounds often features a spiro framework, linking planar and cyclic molecular segments. The rings adopt various conformations like envelope or chair, which are crucial for their biological activity (Whelan et al., 1995); (Li et al., 2003).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions like cross-condensation, cycloaddition, and oxidative amination. For instance, the cycloaddition of iminodibenzyl derivatives to create potent antagonistic activity (Tashiro et al., 1989); (Mohan et al., 2015).

Physical Properties Analysis

Physical properties like conformation, crystalline structure, and solubility are determined by methods such as NMR spectroscopy and X-ray diffraction. The conformation of the rings in these compounds is key to understanding their interactions and reactivity (Whelan et al., 1995).

Chemical Properties Analysis

Their chemical properties, like binding affinity and inhibitory activity, are often assessed through binding studies and pharmacological evaluations. For example, their ability to displace binding in brain membranes or act as enzyme inhibitors illustrates their potential pharmacological applications (Whelan et al., 1995); (Uto et al., 2010).

properties

IUPAC Name

3-[3-oxo-3-(5-propylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)propyl]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-2-10-26-11-7-16-19(22-14-21-16)20(26)8-12-25(13-9-20)18(28)6-4-15-3-5-17(27)24-23-15/h3,5,14H,2,4,6-13H2,1H3,(H,21,22)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDVDQMRBPYLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C13CCN(CC3)C(=O)CCC4=NNC(=O)C=C4)N=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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